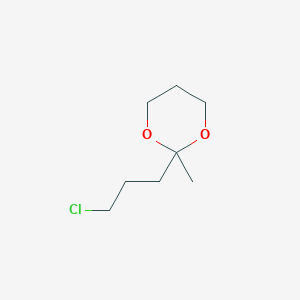

2-(3-Chloropropyl)-2-methyl-1,3-dioxane

Description

2-(3-Chloropropyl)-2-methyl-1,3-dioxane (CAS: 5978-08-5) is a synthetic organic compound characterized by a six-membered 1,3-dioxane ring substituted with a methyl group and a 3-chloropropyl chain. Its molecular formula is C₇H₁₃ClO₂, with a molecular weight of 164.630 g/mol . The compound is a colorless liquid with high solubility in both water and organic solvents, making it versatile in synthetic applications. Key uses include:

- Solvent and reagent in organic synthesis.

- Intermediate for pharmaceuticals and agrochemicals.

- Chiral auxiliary in asymmetric synthesis due to its stereochemical properties .

- NMR spectroscopy probe for studying biomolecular structures .

The compound’s reactivity is influenced by the chloropropyl group, which can act as a leaving group or participate in nucleophilic substitutions. Its stability is attributed to the 1,3-dioxane ring, which reduces steric strain compared to smaller cyclic ethers .

Properties

CAS No. |

103522-91-4 |

|---|---|

Molecular Formula |

C8H15ClO2 |

Molecular Weight |

178.65 g/mol |

IUPAC Name |

2-(3-chloropropyl)-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C8H15ClO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3 |

InChI Key |

QIXRXUYMMKMGOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCCO1)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution: Primary Synthesis Pathway

The most widely documented method for synthesizing 2-(3-chloropropyl)-2-methyl-1,3-dioxane involves a nucleophilic substitution reaction between 2-methyl-1,3-dioxane and 3-chloropropyl chloride. This reaction is typically conducted in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as an aprotic solvent. The general reaction scheme is as follows:

$$

\text{2-Methyl-1,3-dioxane} + \text{3-Chloropropyl chloride} \xrightarrow[\text{DMF, K}2\text{CO}3]{\Delta} \text{this compound} + \text{KCl} + \text{CO}_2

$$

Mechanistic Insights :

- The base (K₂CO₃) deprotonates 2-methyl-1,3-dioxane, generating a stronger nucleophile.

- The nucleophile attacks the electrophilic carbon adjacent to the chlorine atom in 3-chloropropyl chloride, leading to an SN2 displacement.

- Elevated temperatures (60–80°C) are required to overcome the activation energy barrier, ensuring complete conversion.

Alternative Approaches and Modifications

While the nucleophilic substitution route dominates, alternative strategies have been explored to address limitations such as solvent toxicity or scalability.

Solvent Optimization

Replacing DMF with less toxic solvents like acetonitrile or tetrahydrofuran (THF) has been attempted, though these often result in reduced yields (50–65%) due to lower polarity.

Base Selection

Sodium hydride (NaH) and triethylamine (Et₃N) have been tested as alternatives to K₂CO₃. NaH offers faster reaction times (3–5 hours) but introduces safety risks, while Et₃N requires stoichiometric excess to achieve comparable yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to enhance heat transfer and mixing efficiency. For example, a two-stage system can separate the nucleophile generation and substitution steps, achieving yields >90% with reduced side products.

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 70–85% | 88–92% |

| Reaction Time | 6–12 hours | 2–4 hours |

| Purity | 90–95% | 95–98% |

| Scalability | Limited by vessel size | Highly scalable |

Comparative Analysis with Halogenated Analogues

The reactivity and synthesis of this compound differ markedly from its bromo- and iodo-substituted counterparts due to halogen electronegativity and leaving-group ability.

Table 3: Halogen Substituent Effects on Synthesis

| Compound | Leaving Group Ability | Optimal Temperature | Typical Yield |

|---|---|---|---|

| This compound | Moderate | 60–80°C | 70–85% |

| 2-(3-Bromopropyl)-2-methyl-1,3-dioxane | High | 40–60°C | 80–90% |

| 2-(3-Iodopropyl)-2-methyl-1,3-dioxane | Very high | 25–40°C | 85–95% |

Key Observations :

- Chlorine’s lower leaving-group ability necessitates higher temperatures compared to bromine or iodine analogues.

- Iodo derivatives achieve near-quantitative yields under mild conditions but face challenges in storage stability.

Reaction Optimization and Challenges

Side Reactions and Mitigation

Common side reactions include elimination (forming alkenes) and over-alkylation. Strategies to suppress these include:

- Temperature Control : Maintaining temperatures below 80°C minimizes elimination.

- Solvent Drying : Anhydrous DMF prevents hydrolysis of 3-chloropropyl chloride.

Purification Techniques

Crude product purification typically involves:

- Distillation : Isolation under reduced pressure (bp 120–130°C at 15 mmHg).

- Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (1:4 v/v) for laboratory-scale purification.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of alcohols or ethers.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Reduction Reactions: Formation of alkanes or alcohols.

Scientific Research Applications

2-(3-Chloropropyl)-2-methyl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-2-methyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

a) 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane (CAS: 24886-39-3)

- Structure : Features a five-membered 1,3-dioxolane ring instead of dioxane.

- Functional Group : Bromine replaces chlorine.

- Reactivity : Bromine’s higher leaving-group ability enhances its utility in alkylation reactions compared to the chloro analog.

- Applications: Used in cross-coupling reactions and as a precursor for organometallic compounds .

b) 4-Methyl-1,3-dioxane (CAS: 1120-97-4)

- Structure : Lacks the chloropropyl group; only a methyl substituent on the dioxane ring.

- Physical Properties : Lower molecular weight (102.13 g/mol) and boiling point (114°C) compared to 2-(3-chloropropyl)-2-methyl-1,3-dioxane .

- Applications: Primarily a solvent for polar and nonpolar mixtures due to its simple structure .

c) 2-Methyl-1,3-dioxolane (CAS: 497-26-7)

- Structure : Five-membered dioxolane ring with a methyl group.

- Physical Properties : Lower boiling point (81°C) and higher volatility than the dioxane analogs.

- Reactivity : Increased ring strain in dioxolane enhances susceptibility to acid-catalyzed ring-opening reactions .

Physicochemical Properties Comparison

Q & A

Q. What are the established synthetic routes for 2-(3-chloropropyl)-2-methyl-1,3-dioxane, and how are they optimized?

- Methodological Answer : The compound is synthesized via:

- Grignard Reactions : Alkylation of 1,3-dioxane derivatives using Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxane reacting with organometallic intermediates). Yields are near quantitative under anhydrous conditions .

- Microwave-Assisted Synthesis : Improved regioselectivity by optimizing solvents (e.g., DMF) and acid-binding agents (e.g., K₂CO₃). Yields range from 31–92% depending on substituents .

- Protecting Group Strategies : Use of ethylene ketal derivatives (e.g., 5-chloro-2-pentanone ethylene ketal) to stabilize reactive intermediates .

Q. Key Optimization Parameters :

| Parameter | Impact | Evidence |

|---|---|---|

| Solvent polarity | Affects reaction rate and regioselectivity | |

| Temperature | Higher temps (microwave) reduce reaction time | |

| Catalysts | Acid-binding agents minimize side reactions |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions and confirms purity. For example, methyl groups in 1,3-dioxane derivatives show distinct singlet peaks at δ 1.2–1.5 ppm .

- FTIR : Identifies functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing. Conformational studies reveal chair or boat configurations in dioxane rings .

- GC-MS : Quantifies trace impurities (e.g., chlorinated byproducts) with detection limits < 1 ppm .

Advanced Research Questions

Q. How do conformational dynamics influence the reactivity of this compound?

- Methodological Answer : Conformational analysis via DFT calculations (B3LYP/6-311++G(d,p)) and cryogenic matrix isolation (argon/Xe at 10 K) reveals two low-energy conformers:

- Conformer I : Chair configuration with equatorial chloropropyl group (lower energy).

- Conformer II : Twist-boat configuration with axial substituent (higher energy by ~2 kcal/mol) .

Reactivity differences arise from steric effects: axial conformers show higher nucleophilic substitution rates due to reduced steric hindrance .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies arise from:

- Impurity Profiles : Use SPME-GC/MS to identify side products (e.g., 3-MCPD esters) that reduce yields .

- Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Case Study : A 2019 study achieved 92% yield by replacing THF with DMF, suppressing ether cleavage side reactions .

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : Analogous chlorinated dioxanes (e.g., 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole, NBD-Cl) inhibit ATPases by covalent modification of catalytic sites:

- Mechanism : Chloropropyl groups act as electrophiles, targeting cysteine residues in ATP-binding pockets .

- Experimental Design :

- Use βY341W-α₃β₃γ subcomplexes to monitor site-specific inhibition via fluorescence quenching .

- IC₅₀ values correlate with substituent electronegativity (R² = 0.89 for chloro vs. fluoro analogs) .

Q. How is this compound utilized in synthesizing complex heterocycles?

- Methodological Answer : As a protecting group and building block :

- Leuco-Triarylmethane Dyes : Forms stereochemically defined intermediates via condensation with pyridine derivatives. EE/ZE isomer ratios depend on pyridinyl substitution patterns (4-pyridinyl favors EE) .

- PROTACs : Serves as a linker in proteolysis-targeting chimeras. For example, (R)-4-benzyl-3-((S)-2-(3-chloropropyl)pent-4-enoyl)oxazolidin-2-one enables targeted protein degradation .

Data Contradiction Analysis

Q. Why do computational and experimental data sometimes conflict in conformational studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : DFT calculations often assume gas-phase conditions, whereas experimental data (e.g., X-ray) reflect solid-state packing .

- Dynamic Processes : NMR captures time-averaged conformers, while cryogenic FTIR isolates individual states .

- Mitigation : Use CP/MAS NMR to compare solid-state vs. solution conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.